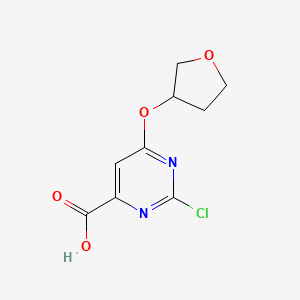

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid

Description

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chlorine atom at the 2-position, a tetrahydrofuran-3-yloxy substituent at the 6-position, and a carboxylic acid group at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity .

Properties

Molecular Formula |

C9H9ClN2O4 |

|---|---|

Molecular Weight |

244.63 g/mol |

IUPAC Name |

2-chloro-6-(oxolan-3-yloxy)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H9ClN2O4/c10-9-11-6(8(13)14)3-7(12-9)16-5-1-2-15-4-5/h3,5H,1-2,4H2,(H,13,14) |

InChI Key |

GJWNLFWPZNPSPH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OC2=NC(=NC(=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid

Starting Materials and Key Intermediates

The synthesis generally begins with 4,6-dichloropyrimidine , a commercially available heterocyclic compound, which serves as the core scaffold for subsequent functionalization.

The tetrahydrofuran-3-yloxy substituent is introduced via nucleophilic substitution of the chlorine atom at the 6-position by the corresponding tetrahydrofuran-3-ol or its derivatives, under basic conditions to generate the pyrimidine ether linkage.

The carboxylic acid group at the 4-position may be introduced either by direct substitution or by subsequent oxidation/hydrolysis of ester intermediates.

General Synthetic Route

Step 1: Nucleophilic Substitution at the 6-Position

- Reagents: 4,6-dichloropyrimidine, tetrahydrofuran-3-ol or its sodium salt

- Conditions: Reaction in a polar aprotic solvent (e.g., DMF or methanol) with a base such as sodium methoxide or sodium hydride to generate the alkoxide nucleophile.

- Catalysts: Bicyclic amines such as quinuclidine or its hydrochloride salt have been reported to catalyze this condensation efficiently, enhancing reaction rates and yields.

Detailed Reaction Conditions and Yields

Alternative Synthetic Approaches

- Some procedures employ chlorination agents such as phosphorus oxychloride (POCl3) to activate intermediates for nucleophilic substitution.

- Coupling reactions using amines and activated carboxylic acid derivatives (e.g., acid chlorides) have been used in related pyrimidine carboxylic acid syntheses but are less common for this specific compound.

Analysis of Preparation Methods

Advantages

Summary Table of Preparation Methods

Complete Research Results and Characterization

- Yields: The nucleophilic substitution step typically yields over 80%, while hydrolysis of esters to acids can reach up to 99% yield under optimized conditions.

- Purity: Products are characterized by NMR, IR, and melting point analysis to confirm structure and purity.

- Reaction Times: Condensation reactions catalyzed by quinuclidine typically complete within hours, whereas hydrolysis steps may require several hours to overnight.

- Environmental and Safety Notes: Avoidance of excess titanium tetrachloride and use of mild bases and solvents improve safety and environmental profiles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ether linkage can be hydrolyzed to yield the corresponding alcohol and pyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid with two structurally analogous compounds: 2-chloro-6-methylpyrimidine-4-carboxylic acid () and 6-chloro-4-hydroxypyrimidine ().

Structural and Functional Group Differences

Key Observations :

- Acidity and Solubility : The carboxylic acid group in the target compound and ’s analog confers higher acidity (pKa ~2–3) compared to the hydroxyl group in (pKa ~8–10), enhancing water solubility at physiological pH .

- Reactivity : The 2-chloro substituent in all three compounds is susceptible to nucleophilic displacement, but the tetrahydrofuran-3-yloxy group in the target compound may stabilize intermediates through hydrogen bonding or steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.